molecular formula C17H15N5O2S2 B2542941 3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide CAS No. 2307957-83-9

3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2542941
M. Wt: 385.46
InChI Key: DJWSJBOMCILOTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating effective antibacterial agents. The process involves the reaction of a precursor, ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, with various active methylene compounds to yield derivatives of pyran, pyridine, and pyridazine. Additionally, the precursor hydrazone's reactivity with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. Furthermore, the treatment of the precursor with urea, thiourea, and guanidine hydrochloride resulted in the production of pyrimidine and thiazine derivatives .

Molecular Structure Analysis

The molecular structures of the newly synthesized compounds were confirmed using a range of analytical techniques, including elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectrometry (MS). These methods ensure the accurate identification of the compounds' molecular frameworks and the integrity of the sulfonamido moiety within the heterocyclic structures .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was not only directed towards the formation of heterocyclic derivatives but also towards their potential biological applications. The compounds were designed to interact with bacterial targets and human liver hepatocellular carcinoma cell lines (HepG2), indicating a broad spectrum of chemical reactivity that is biologically relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, while not explicitly detailed in the provided data, can be inferred to some extent from their structural characteristics and biological activity. The presence of the sulfonamido moiety and the heterocyclic components suggests these compounds have significant polar character, which may influence their solubility, stability, and interaction with biological targets. The antibacterial activity testing and the in-vitro antihuman liver cancer evaluation suggest that these compounds have the potential to interact with cellular components, which is indicative of their chemical reactivity and physical properties in a biological context .

Antibacterial and Anti-Human Liver Cancer Evaluation

The antibacterial evaluation of the synthesized compounds revealed that eight of them exhibited high activities, demonstrating their potential as antibacterial agents. In a separate study, the compounds were tested against the human liver hepatocellular carcinoma cell line (HepG2), with several compounds showing better activity than methotrexate (MTX), a reference drug. Molecular docking studies using the Molecular Operating Environment (MOE) indicated that some of the synthesized compounds could be suitable inhibitors against the dihydrofolate reductase (DHFR) enzyme, suggesting a mechanism of action and potential for further modification to enhance their efficacy .

Scientific Research Applications

Antibacterial Applications

Research demonstrates the potential of sulfonamide-based heterocyclic compounds, including pyrazole derivatives, in serving as potent antibacterial agents. For instance, the synthesis and evaluation of new heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activity against various strains, highlighting the promise of such structures in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antioxidant Activities

Some compounds derived from pyrazole and containing sulfonamide groups exhibit notable antimicrobial and antioxidant activities. The study and synthesis of these compounds provide valuable insights into their potential application in treating infections and preventing oxidative stress-related damage (Badgujar, More, & Meshram, 2018).

Antiproliferative and Enzyme Inhibition

Sulfonamide derivatives have been investigated for their antiproliferative effects against cancer cell lines and their ability to inhibit enzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis. Novel N,N-dimethylbenzenesulfonamide derivatives, for example, have shown promising antiproliferative activity against human breast cancer cell lines, suggesting their potential as anticancer agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Heterocyclic Synthesis for Medicinal Chemistry

The utility of enaminonitriles in heterocyclic synthesis has led to the development of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in medicinal chemistry, offering new pathways for the design of drugs with improved efficacy and specificity (Fadda, Etman, El-Seidy, & Elattar, 2012).

Safety And Hazards

The synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM . All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

properties

IUPAC Name

3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyrazolidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-10-15(11(2)21-20-10)26(23,24)22-13-7-5-12(6-8-13)16-19-14-4-3-9-18-17(14)25-16/h3-11,15,20-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKCSMGVIKQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide

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